molecular formula C24H31N3O5S B12476796 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B12476796
M. Wt: 473.6 g/mol
InChI Key: LFGQGPMRUBFLGM-UHFFFAOYSA-N
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Description

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydrofuran ring, and a sulfonylated alanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrahydrofuran ring and the sulfonylated alanyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-isobutylbenzamide
  • 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)-D-alanyl]amino}-N-(2-furylmethyl)benzamide

Uniqueness

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the sulfonylated alanyl group. These features may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[2-(3,5-dimethyl-N-methylsulfonylanilino)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C24H31N3O5S/c1-16-12-17(2)14-19(13-16)27(33(4,30)31)18(3)23(28)26-22-10-6-5-9-21(22)24(29)25-15-20-8-7-11-32-20/h5-6,9-10,12-14,18,20H,7-8,11,15H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

LFGQGPMRUBFLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)S(=O)(=O)C)C

Origin of Product

United States

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